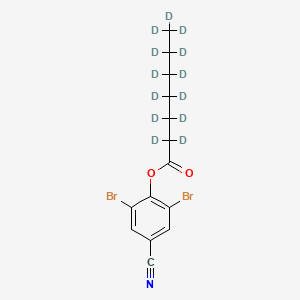
2,6-Dibromo-4-cyanophenyl heptanoate-D13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-cyanophenyl heptanoate-D13 is a deuterated analog of 2,6-Dibromo-4-cyanophenyl heptanoate. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The deuterium labeling (D13) provides a means to trace and study the compound’s behavior and interactions in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-cyanophenyl heptanoate-D13 typically involves the esterification of 2,6-Dibromo-4-cyanophenol with heptanoic acid-D13. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are conducted at room temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired isotopic enrichment and chemical purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-cyanophenyl heptanoate-D13 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DCM), catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.
Reduction: Amino derivatives from the reduction of the nitrile group.
Oxidation: Carboxylic acids from the oxidation of the ester group.
Scientific Research Applications
2,6-Dibromo-4-cyanophenyl heptanoate-D13 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetics studies.
Industry: Utilized in the development of pesticides and herbicides, leveraging its brominated structure for enhanced efficacy.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-cyanophenyl heptanoate-D13 involves its interaction with specific molecular targets and pathways. The bromine atoms and the nitrile group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-cyanophenyl octanoate
- 2,6-Dibromo-4-cyanophenyl butanoate
- 2,6-Dibromo-4-cyanophenyl pentanoate
Uniqueness
2,6-Dibromo-4-cyanophenyl heptanoate-D13 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying its behavior in various environments. The isotopic enrichment allows for more precise and detailed analysis compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C14H15Br2NO2 |
|---|---|
Molecular Weight |
402.16 g/mol |
IUPAC Name |
(2,6-dibromo-4-cyanophenyl) 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecadeuterioheptanoate |
InChI |
InChI=1S/C14H15Br2NO2/c1-2-3-4-5-6-13(18)19-14-11(15)7-10(9-17)8-12(14)16/h7-8H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |
InChI Key |
BHZWBQPHPLFZSV-UTBWLCBWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1=C(C=C(C=C1Br)C#N)Br |
Canonical SMILES |
CCCCCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















